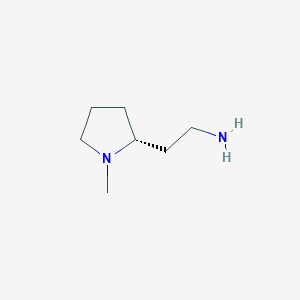
2,5-二氯-4-(三氟甲基)吡啶
描述
2,5-Dichloro-4-(trifluoromethyl)pyridine is a chemical compound characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to a pyridine ring. This compound is known for its unique chemical properties and is widely used in various industrial and scientific applications, particularly in the fields of agrochemicals and pharmaceuticals .
科学研究应用
2,5-Dichloro-4-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
作用机制
Target of Action
It’s known that trifluoromethylpyridines, a group to which this compound belongs, are widely used in the agrochemical and pharmaceutical industries . They interact with various biological targets, influencing their function and leading to desired outcomes such as pest control or therapeutic effects .
Mode of Action
Trifluoromethylpyridines are known to interact with their targets in a way that modifies the targets’ function . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to these interactions .
Biochemical Pathways
It’s known that trifluoromethylpyridines can influence various biochemical pathways, leading to downstream effects such as pest control in crops or therapeutic effects in pharmaceutical applications .
Result of Action
It’s known that trifluoromethylpyridines can have significant biological activities, which are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,5-Dichloro-4-(trifluoromethyl)pyridine. For instance, the compound should be stored in a dry, cool, and well-ventilated place . It should be kept away from heat, sparks, and flame . These precautions help maintain the compound’s stability and efficacy.
准备方法
The synthesis of 2,5-Dichloro-4-(trifluoromethyl)pyridine typically involves the reaction of trifluoromethyl-substituted benzene derivatives with pyridine, followed by chlorination. One common method involves the reaction of trifluoromethylbenzene with pyridine under specific conditions, followed by chlorination to introduce the chlorine atoms . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .
化学反应分析
2,5-Dichloro-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Major Products: The major products formed from these reactions depend on the reagents and conditions used.
相似化合物的比较
2,5-Dichloro-4-(trifluoromethyl)pyridine can be compared with other similar compounds such as:
2,6-Dichloro-4-(trifluoromethyl)pyridine: Similar in structure but with chlorine atoms at different positions, leading to different reactivity and applications.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Another closely related compound with different substitution patterns, affecting its chemical properties and uses.
4-(Trifluoromethyl)pyridine: Lacks chlorine atoms, resulting in different chemical behavior and applications.
The uniqueness of 2,5-Dichloro-4-(trifluoromethyl)pyridine lies in its specific substitution pattern, which imparts distinct chemical properties and makes it suitable for a variety of specialized applications .
属性
IUPAC Name |
2,5-dichloro-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F3N/c7-4-2-12-5(8)1-3(4)6(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTRYJQAASFSIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650478 | |
| Record name | 2,5-Dichloro-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89719-92-6 | |
| Record name | 2,5-Dichloro-4-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89719-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dichloro-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dichloro-4-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(Ethylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328679.png)

![3-[2-Fluoro-4-(methylsulphonyl)phenoxy]benzoic acid](/img/structure/B1328682.png)
![3-[4-Fluoro-2-(methylsulphonyl)phenoxy]benzoic acid](/img/structure/B1328683.png)

![1-{[2-(2-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid](/img/structure/B1328689.png)
![3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid](/img/structure/B1328690.png)
![1-{[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid](/img/structure/B1328694.png)




